molecular formula C15H21NO6 B15314438 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B15314438
M. Wt: 311.33 g/mol
InChI Key: OZWHNISKCCFAKH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a hydroxy-methoxyphenyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl dicarbonate with the amino acid precursor in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . This method allows for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions, allowing for selective modifications. The hydroxy-methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which are important for binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxy-methoxyphenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)8-9-6-5-7-11(21-4)12(9)17/h5-7,10,17H,8H2,1-4H3,(H,16,20)(H,18,19)

InChI Key

OZWHNISKCCFAKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)O)C(=O)O

Origin of Product

United States

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